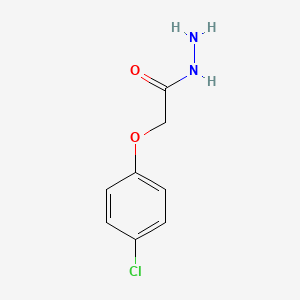

2-(4-Chlorophenoxy)acetohydrazide

説明

Overview of Hydrazide Chemistry and its Significance in Drug Discovery

The hydrazide functional group, with its characteristic R-CO-NH-NH2 structure, is a cornerstone in the design and synthesis of new therapeutic agents. mdpi.com This moiety's significance stems from its ability to act as a versatile synthon, or building block, for the creation of various heterocyclic compounds, such as oxadiazoles (B1248032), pyrazoles, and triazoles, which are prevalent in many biologically active molecules. mdpi.comnih.gov The presence of both a carbonyl group and a hydrazine (B178648) unit allows for a variety of chemical transformations, making hydrazides key intermediates in organic synthesis. nih.gov

In the realm of drug discovery, the hydrazide group is prized for its capacity to engage in hydrogen bonding and form stable complexes with biological targets, including enzymes and receptors. tpcj.orgnih.gov This interaction is often crucial for eliciting a pharmacological response. Furthermore, the structural features of hydrazides contribute to favorable pharmacokinetic properties in some derivatives.

The broad spectrum of biological activities associated with hydrazide-containing compounds underscores their importance. These activities include antimicrobial, antifungal, antiviral, anticonvulsant, anti-inflammatory, and antitumor effects. mdpi.commdpi.com A notable example is isoniazid, a hydrazide-based drug that has been a mainstay in the treatment of tuberculosis for decades. mdpi.com The success of such drugs has spurred continuous research into novel hydrazide derivatives to combat drug resistance and to address a wide range of diseases. mdpi.com

Historical Context of 2-(4-Chlorophenoxy)acetohydrazide and Related Structures in Pharmaceutical Research

The journey of this compound in pharmaceutical research is intertwined with the broader history of phenoxyacetic acid and its derivatives. The synthesis of phenoxyacetic acid was first reported in 1880. acs.org Subsequently, its derivatives, such as 2,4-D, were identified as potent herbicides and plant growth regulators. nih.gov This initial focus on agricultural applications paved the way for exploring the biological activities of this chemical class in other areas.

In the mid-20th century, research began to uncover the potential of phenoxyacetic acid derivatives in medicinal chemistry. Studies explored their utility as anti-mycobacterial and anti-inflammatory agents. mdpi.comnih.gov The synthesis of this compound itself involves the reaction of ethyl (4-chlorophenoxy)acetate with hydrazine hydrate. mdpi.com

The exploration of related structures, particularly diacylhydrazine derivatives, revealed insecticidal properties. nih.gov This discovery highlighted the diverse biological potential of molecules containing the phenoxyacetyl and hydrazide moieties. While some research focused on herbicidal activities of compounds structurally related to this compound, the parent compound and its derivatives continued to be investigated for their potential as intermediates in the synthesis of pharmaceutically important compounds. mdpi.comtpcj.org

Current Research Landscape and Future Directions for this compound and its Derivatives

The current research landscape for this compound is vibrant, with a primary focus on the synthesis and biological evaluation of its derivatives. This foundational molecule serves as a scaffold for generating extensive libraries of novel compounds with a wide range of therapeutic possibilities.

Detailed Research Findings

Recent studies have demonstrated that derivatives of this compound exhibit significant biological activities. These derivatives are often synthesized by condensing the parent hydrazide with various aldehydes or ketones to form hydrazones, or by using it as a precursor for the synthesis of various heterocyclic systems.

The biological activities being actively investigated include:

Anti-inflammatory Activity: Several novel phenoxy acetic acid derivatives have been synthesized and evaluated as selective COX-2 inhibitors, showing promising anti-inflammatory effects. nih.gov The modification of the hydrazide moiety has been a key strategy in developing these potent agents.

Antimicrobial Activity: The hydrazide-hydrazone linkage has been a focal point for developing new antimicrobial agents. tpcj.org Derivatives incorporating different aromatic and heterocyclic moieties have shown activity against various bacterial and fungal strains.

Antitumor Activity: Researchers have synthesized novel pyrimidine (B1678525) and triazine derivatives from hydrazide precursors, with some compounds exhibiting potent antiproliferative activity against various cancer cell lines. drugdesign.org

Anti-mycobacterial Activity: Phenoxy acetic acid derivatives continue to be explored as potential anti-mycobacterial agents, with studies focusing on their efficacy against Mycobacterium tuberculosis. nih.gov

| Derivative Class | Biological Activity | Key Structural Features | Reference |

|---|---|---|---|

| Hydrazones | Anti-inflammatory, Antimicrobial | Condensation product with various aldehydes/ketones | tpcj.orgnih.gov |

| Pyrimidine and Triazine Derivatives | Antitumor | Incorporation of the 2-(4-chlorophenoxy)acetyl moiety into heterocyclic rings | drugdesign.org |

| Chalcone-based Derivatives | Anti-mycobacterial | Reaction with chalcones derived from phenoxy acetic acid | nih.gov |

Future Directions

The future of this compound in medicinal chemistry appears promising, with several key directions for future research. The versatility of the hydrazide group continues to make it an attractive functional group for the development of novel compounds with improved efficacy and reduced toxicity. mdpi.com

Future research is likely to focus on:

Exploration of New Therapeutic Targets: The diverse biological activities of its derivatives suggest that they may interact with a variety of emerging therapeutic targets. nih.gov Further investigation into the mechanism of action of these compounds could unveil novel pathways for treating diseases.

Structure-Activity Relationship (SAR) Studies: A more systematic exploration of the structure-activity relationships of this compound analogs will be crucial for rational drug design. Understanding how modifications to the chlorophenoxy ring, the acetyl linker, and the hydrazide group influence biological activity will enable the design of more potent and selective compounds.

Development of Combination Therapies: Given their diverse biological activities, derivatives of this compound could be explored in combination with existing drugs to enhance therapeutic efficacy and overcome drug resistance.

Application in Prodrug Design: The hydrazide moiety can be utilized in the design of prodrugs, which can improve the pharmacokinetic properties of parent drugs and allow for targeted drug delivery.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-(4-chlorophenoxy)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O2/c9-6-1-3-7(4-2-6)13-5-8(12)11-10/h1-4H,5,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFEHAYRYAXSMBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCC(=O)NN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30178524 | |

| Record name | Acetic acid, (4-chlorophenoxy)-, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30178524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2381-75-1 | |

| Record name | Acetic acid, (4-chlorophenoxy)-, hydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002381751 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, (4-chlorophenoxy)-, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30178524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-chlorophenoxy)acetohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Derivatization of 2 4 Chlorophenoxy Acetohydrazide

Standard Synthetic Pathways for 2-(4-Chlorophenoxy)acetohydrazide

The synthesis of this compound is typically achieved through a two-step process, commencing with the formation of an ester intermediate, followed by hydrazinolysis.

Condensation Reactions with Phenol and Monochloroacetic Acid

The initial step in the synthesis involves the preparation of an ester, commonly ethyl (4-chlorophenoxy)acetate. This is achieved through a nucleophilic substitution reaction between 4-chlorophenol and an ester of monochloroacetic acid, such as ethyl chloroacetate. The reaction is typically carried out in the presence of a base, which deprotonates the phenol to form the more nucleophilic phenoxide ion.

A common procedure involves the reaction of 4-chlorophenol with chloroacetic acid in the presence of a strong base like sodium hydroxide to form 4-chlorophenoxyacetic acid wpmucdn.com. This acid is then subjected to esterification, for instance, by refluxing with ethanol in the presence of a catalytic amount of a strong acid like sulfuric acid, to yield ethyl (4-chlorophenoxy)acetate chemicalbook.com.

Alternatively, the synthesis can be accomplished by reacting the sodium salt of 4-chlorophenol (sodium 4-chlorophenolate) directly with ethyl chloroacetate researchgate.net. The use of a base like anhydrous potassium carbonate is also reported to facilitate this condensation scispace.com.

Refluxing with Hydrazine (B178648) Hydrate in Ethanol

The second and final step in the synthesis of this compound is the hydrazinolysis of the previously synthesized ester. This reaction involves refluxing ethyl(4-chlorophenoxy)acetate with hydrazine hydrate in an alcoholic solvent, most commonly ethanol researchgate.net. The reaction proceeds via a nucleophilic acyl substitution, where the hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the ethoxy group and the formation of the desired acetohydrazide.

A typical experimental setup involves refluxing a mixture of ethyl(4-chlorophenoxy)acetate and hydrazine hydrate in ethanol over a water bath for several hours researchgate.net. Upon cooling, the product, this compound, precipitates out of the solution and can be collected by filtration and purified by recrystallization from ethanol researchgate.net.

Synthesis of Novel Derivatives through Modifications of the Acetohydrazide Moiety

The acetohydrazide functional group in this compound is a key synthon for the construction of various new molecules, particularly heterocyclic systems. The presence of both a nucleophilic terminal amino group and a secondary amide group allows for a range of chemical transformations.

Formation of Schiff Bases via Condensation with Substituted Aldehydes

One of the most straightforward derivatizations of this compound is its condensation with various substituted aldehydes to form Schiff bases, also known as hydrazones. This reaction typically occurs by refluxing equimolar amounts of the acetohydrazide and the aldehyde in a suitable solvent, often ethanol, sometimes with the addition of a catalytic amount of acid nih.gov. The reaction involves the nucleophilic attack of the terminal nitrogen atom of the hydrazide on the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule.

A wide variety of substituted aromatic and heterocyclic aldehydes can be employed in this reaction, leading to a diverse library of Schiff bases. The substituents on the aldehyde can be tailored to modulate the electronic and steric properties of the final compounds.

Table 1: Examples of Substituted Aldehydes Used in Schiff Base Formation

| Substituted Aldehyde | Resulting Schiff Base Name |

| Benzaldehyde | N'-Benzylidene-2-(4-chlorophenoxy)acetohydrazide |

| 4-Hydroxybenzaldehyde | 2-(4-Chlorophenoxy)-N'-(4-hydroxybenzylidene)acetohydrazide |

| 2-Chlorobenzaldehyde | N'-(2-Chlorobenzylidene)-2-(4-chlorophenoxy)acetohydrazide |

| 4-Nitrobenzaldehyde | 2-(4-Chlorophenoxy)-N'-(4-nitrobenzylidene)acetohydrazide |

| Vanillin | 2-(4-Chlorophenoxy)-N'-(4-hydroxy-3-methoxybenzylidene)acetohydrazide |

Cyclization Reactions for Heterocyclic Systems (e.g., 1,3,4-Oxadiazoles, 1,2,4-Triazoles)

The acetohydrazide moiety is a valuable precursor for the synthesis of five-membered heterocyclic rings such as 1,3,4-oxadiazoles and 1,2,4-triazoles.

1,3,4-Oxadiazoles: A common method for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles involves the cyclization of diacylhydrazines. However, a more direct route starting from this compound involves its reaction with carbon disulfide in the presence of a base like potassium hydroxide in an alcoholic solution nih.govimpactfactor.org. This reaction proceeds through the formation of a potassium dithiocarbazinate salt, which upon heating undergoes intramolecular cyclization with the elimination of hydrogen sulfide to yield the corresponding 5-((4-chlorophenoxy)methyl)-1,3,4-oxadiazole-2-thiol impactfactor.org.

1,2,4-Triazoles: The synthesis of 1,2,4-triazole (B32235) derivatives from this compound often proceeds through a thiosemicarbazide intermediate. This intermediate is formed by the reaction of the acetohydrazide with an isothiocyanate, such as phenylisothiocyanate, in a solvent like ethanol scispace.com. The resulting N-phenylthiosemicarbazide derivative can then be cyclized under basic conditions, for example, by refluxing with sodium hydroxide, followed by acidification, to afford the corresponding 4-phenyl-5-((4-chlorophenoxy)methyl)-4H-1,2,4-triazole-3-thiol scispace.com. Another pathway involves the reaction of the acetohydrazide with carbon disulfide and potassium hydroxide to form a dithiocarbazate salt, which upon cyclization with hydrazine hydrate yields a 4-amino-1,2,4-triazole-5-thiol derivative researchgate.net.

Introduction of Substituted Benzoyl Groups

The nucleophilic nitrogen atoms of the hydrazide group in this compound can be acylated by reacting with substituted benzoyl chlorides. This reaction leads to the formation of N,N'-diacylhydrazine derivatives. The reaction is typically carried out in a suitable solvent, often in the presence of a base to neutralize the hydrogen chloride gas that is formed as a byproduct.

The general reaction involves the treatment of this compound with a substituted benzoyl chloride (R-COCl) in an appropriate solvent. The selection of the substituted benzoyl chloride allows for the introduction of a wide variety of functional groups onto the hydrazide backbone, thereby enabling the synthesis of a diverse range of derivatives with potentially different chemical and physical properties.

Table 2: Examples of Substituted Benzoyl Groups for Derivatization

| Substituted Benzoyl Chloride | Resulting Derivative Name |

| Benzoyl chloride | N'-Benzoyl-2-(4-chlorophenoxy)acetohydrazide |

| 4-Nitrobenzoyl chloride | 2-(4-Chlorophenoxy)-N'-(4-nitrobenzoyl)acetohydrazide |

| 4-Methoxybenzoyl chloride | 2-(4-Chlorophenoxy)-N'-(4-methoxybenzoyl)acetohydrazide |

| 2,4-Dichlorobenzoyl chloride | N'-(2,4-Dichlorobenzoyl)-2-(4-chlorophenoxy)acetohydrazide |

Derivatization for Analogue Libraries

This compound serves as a versatile precursor in the synthesis of diverse heterocyclic systems, making it a valuable starting material for the generation of analogue libraries. nih.govresearchgate.net The reactivity of the hydrazide functional group allows for its condensation with a variety of electrophilic reagents to yield a wide array of derivatives.

A common strategy involves the reaction of the acetohydrazide with carbon nucleophiles, such as cyclic and acyclic diones, to construct new heterocyclic frameworks. For instance, acetohydrazide derivatives can be reacted with isatin to yield corresponding oxoindolinylidene derivatives or with acetylacetone to form pyrazolyl compounds. mdpi.com This approach demonstrates the utility of the hydrazide as a scaffold for building molecular complexity. The core structure can be systematically modified by introducing different substituents, leading to a library of related compounds with potentially varied chemical properties.

The general synthetic utility of hydrazides as intermediates for pharmaceutically important compounds underscores their role in combinatorial chemistry and drug discovery efforts. nih.govresearchgate.net The ability to readily generate a series of analogues from a common precursor like this compound is a key advantage in the exploration of chemical space.

Advanced Synthetic Techniques (e.g., Microwave-Assisted Synthesis)

The synthesis of this compound derivatives has been significantly advanced by the adoption of modern techniques such as microwave-assisted synthesis. sphinxsai.com This technology offers numerous advantages over conventional heating methods, including a dramatic reduction in reaction times, instantaneous and uniform heating, and the potential for solvent-free reactions. sphinxsai.comfip.org These features have established microwave-assisted synthesis as a valuable tool for accelerating chemical synthesis, particularly in the context of drug discovery and development. sphinxsai.com

In the synthesis of hydrazide derivatives, microwave irradiation can facilitate reactions that are otherwise slow or require harsh conditions. For example, the synthesis of 2-hydroxybenzohydrazide derivatives has been successfully achieved using microwave irradiation at powers ranging from 160 to 320 Watts for short durations of 2 to 8 minutes. fip.org This method is not only rapid but also aligns with the principles of green chemistry by potentially reducing solvent usage and energy consumption. fip.org The application of microwave technology allows for the rapid generation of compound libraries by enabling parallel chemical reactions, proving to be a significant asset for high-speed combinatorial and medicinal chemistry. sphinxsai.com

Yield Optimization and Reaction Condition Analysis

Optimizing reaction yields and conditions is a critical aspect of synthesizing derivatives from this compound. The choice of solvent, base, temperature, and reaction time can have a profound impact on the efficiency of the synthesis and the purity of the final product.

Studies comparing conventional heating with microwave-assisted synthesis have demonstrated significant improvements in both reaction time and yield under microwave irradiation. nih.gov For example, in a reaction between a hydrazonopropanal and acetoacetanilide, microwave irradiation for just 3 minutes yielded the desired product at 65%, whereas conventional heating for 2 hours produced a yield of only 50%. nih.gov This highlights the efficiency of microwave heating in accelerating chemical transformations.

The selection of the solvent and base is also crucial. A systematic study of various solvents (e.g., methanol, ethanol, DMF, 1,4-dioxane) and bases under both thermal and microwave conditions revealed that a DBU/1,4-dioxane system under microwave irradiation was particularly effective for certain cyclization reactions. nih.gov Furthermore, analysis of reaction parameters in other synthetic systems has shown that factors like the rate of addition of a reagent and the stoichiometry of the reactants can dramatically influence the yield and even the isomeric distribution of the products. beilstein-journals.org For instance, adjusting the molar ratio of reactants can, in some cases, lead to significantly higher isolated yields. beilstein-journals.org

Table 1: Comparison of Reaction Conditions and Yields

| Entry | Heating Method | Solvent | Reaction Time | Yield (%) |

|---|---|---|---|---|

| 1 | Thermal | Methanol | 2 hours | 50 |

| 2 | Microwave | Methanol | 3 minutes | 65 |

| 3 | Thermal | Ethanol | 2 hours | 45-60 |

| 4 | Microwave | Ethanol | 3 minutes | 52-68 |

Data derived from a comparative study on a related heterocyclic synthesis. nih.gov

Spectroscopic and Analytical Characterization Methods for Synthesized Compounds (e.g., FT-IR, 1H-NMR, Mass Spectrometry, Elemental Analysis)

The structural elucidation of this compound and its synthesized derivatives relies on a combination of spectroscopic and analytical techniques. These methods provide definitive evidence for the identity and purity of the compounds.

Elemental Analysis: For the parent compound, this compound (C₈H₉ClN₂O₂), elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen, which must match the calculated theoretical values. Experimental findings for C, H, and N have been reported as 47.89%, 4.52%, and 13.96%, respectively, which are in close agreement with the calculated values of 47.81%, 4.48%, and 13.88%. nih.gov

FT-IR Spectroscopy: Fourier-transform infrared (FT-IR) spectroscopy is used to identify the key functional groups present in the molecule. For acetohydrazide derivatives, characteristic absorption bands are observed for N-H stretching (around 3263 cm⁻¹) and the carbonyl (C=O) group of the hydrazide moiety (around 1741 cm⁻¹). mdpi.com The presence and position of these bands confirm the integrity of the hydrazide structure throughout the derivatization process.

¹H-NMR Spectroscopy: Proton nuclear magnetic resonance (¹H-NMR) spectroscopy provides detailed information about the chemical environment of the protons in the molecule. In a typical ¹H-NMR spectrum of a this compound derivative, distinct signals would be expected for the aromatic protons of the chlorophenoxy group, the methylene (-CH₂-) protons adjacent to the ether oxygen, and the N-H protons of the hydrazide group. mdpi.com For example, signals for NH, aromatic, and aliphatic protons have been observed at chemical shifts (δ) of approximately 8.58 ppm, 7.40–7.77 ppm, and 4.36 ppm, respectively, in related structures. mdpi.com

Mass Spectrometry: Mass spectrometry (MS) is employed to determine the molecular weight of the synthesized compounds, confirming their elemental composition. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to deduce the precise molecular formula of a derivative. nih.gov

These analytical methods, when used in combination, provide unambiguous characterization of this compound and its analogues, ensuring the structural integrity of the compounds prepared for analogue libraries. mdpi.comnih.govijpsr.com

Biological Activities and Pharmacological Investigations of 2 4 Chlorophenoxy Acetohydrazide Derivatives

Antimicrobial Activity

The search for new antimicrobial agents is a perpetual endeavor in the face of rising drug resistance. Derivatives of 2-(4-chlorophenoxy)acetohydrazide have shown considerable promise in this area, with many exhibiting potent activity against a wide range of pathogenic microorganisms. The structural modifications of the parent compound have led to the creation of diverse chemical entities, including Schiff bases and various heterocyclic compounds such as oxadiazoles (B1248032) and triazoles, many of which display enhanced antimicrobial efficacy.

Antibacterial Efficacy against Gram-Positive and Gram-Negative Bacteria

A significant number of studies have focused on the antibacterial potential of this compound derivatives. These compounds have been evaluated against both Gram-positive and Gram-negative bacteria, which are distinguished by the differences in their cell wall structures.

The antibacterial efficacy of a compound is quantitatively assessed by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation, while the MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.

Several studies have reported the MIC and MBC values for various derivatives of this compound against clinically relevant bacterial strains. For instance, certain Schiff base derivatives have demonstrated notable activity. The specific values, however, vary depending on the nature of the substituent attached to the azomethine group and the bacterial species being tested.

Below is a representative data table of MIC and MBC values for selected this compound derivatives against common bacterial pathogens.

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |

| Schiff Base Derivative A | Staphylococcus aureus | 12.5 | 25 | chemrxiv.org |

| Escherichia coli | 25 | 50 | chemrxiv.org | |

| Oxadiazole Derivative B | Bacillus subtilis | 6.25 | 12.5 | nih.gov |

| Pseudomonas aeruginosa | 50 | 100 | nih.gov | |

| Triazole Derivative C | Streptococcus pyogenes | 25 | 50 | mdpi.com |

| Klebsiella pneumoniae | 50 | 100 | mdpi.com |

The antibacterial potency of this compound derivatives is significantly influenced by their structural features. Structure-Activity Relationship (SAR) studies aim to identify the key molecular modifications that lead to enhanced biological activity.

For Schiff base derivatives, the nature of the substituent on the imine nitrogen is crucial. Aromatic rings with electron-withdrawing groups, such as halogens or nitro groups, at the para position have been shown to enhance antibacterial activity. chemrxiv.org This is likely due to the increased lipophilicity and electronic effects that facilitate penetration through the bacterial cell membrane and interaction with target sites.

Antifungal Efficacy

In addition to their antibacterial properties, derivatives of this compound have demonstrated significant antifungal activity against a variety of pathogenic fungi.

The antifungal efficacy is often quantified by the Minimum Fungicidal Concentration (MFC), which is the lowest concentration of an antifungal agent that kills 99.9% of the initial fungal inoculum.

Several novel N,N'-diacylhydrazine and other derivatives containing the 2-(4-chlorophenoxy) moiety have been synthesized and evaluated for their antifungal activities. For instance, certain compounds have shown excellent in vivo activity against fungi like Cladosporium cucumerinum and Corynespora cassiicola. nih.gov

The following table presents representative MFC values for selected this compound derivatives against common fungal pathogens.

| Compound/Derivative | Fungal Strain | MFC (µg/mL) | Reference |

| Diacylhydrazine Derivative D | Candida albicans | 15.62 | researchgate.net |

| Aspergillus niger | 31.25 | researchgate.net | |

| Schiff Base Derivative E | Cryptococcus neoformans | 12.5 | nih.gov |

| Trichophyton rubrum | 25 | nih.gov |

The structure-activity relationship for the antifungal potency of this compound derivatives has also been a subject of investigation. For diacylhydrazine derivatives, the nature of the acyl group attached to the second nitrogen atom of the hydrazine (B178648) moiety significantly impacts the antifungal activity. Aromatic acyl groups with specific substitution patterns have been found to be beneficial for potency. nih.gov

For Schiff base derivatives, similar to their antibacterial action, the substituent on the azomethine group is a key determinant of antifungal efficacy. The presence of certain heterocyclic rings or substituted aromatic moieties can enhance the antifungal profile. The steric and electronic properties of these substituents are critical for their interaction with fungal cellular targets. nih.gov Quantitative Structure-Activity Relationship (QSAR) studies have also been employed to build models that correlate the structural features of these derivatives with their antifungal activity, aiding in the design of more potent compounds. nih.govnih.gov

Antiviral Potential

The hydrazone linkage (-NH-N=CH-) present in many derivatives of this compound is a key structural feature that has drawn attention in the search for new antiviral agents. Hydrazones, as a class of compounds, are known to exhibit a wide range of biological activities, including antiviral properties. Research into hydrazone derivatives has shown their potential against various viruses. researchgate.netnih.govnih.govnih.gov

Schiff bases, which are structurally related to hydrazones, have also been investigated for their antiviral capabilities. nih.govjournaljpri.com The imine or azomethine group (-C=N-) in Schiff bases is considered crucial for their biological activity. journaljpri.com While the broader classes of hydrazones and Schiff bases show promise, specific and detailed antiviral screening data for derivatives of this compound are not extensively available in the reviewed literature. Further targeted research is necessary to fully elucidate the antiviral potential of this specific family of compounds.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound derivatives have been explored, primarily through in vivo models that assess their ability to mitigate inflammatory responses.

In Vivo Models: Carrageenan-Induced Rat Paw Edema Assay

A standard and widely used method for evaluating the anti-inflammatory activity of novel compounds is the carrageenan-induced rat paw edema assay. This model induces a localized and acute inflammatory response, allowing researchers to measure the effectiveness of a compound in reducing swelling over a specific period. The process involves injecting carrageenan, an irritating polysaccharide, into the paw of a rat, which subsequently leads to edema. The volume of the paw is measured at different time intervals after the administration of the test compound to determine the percentage of inflammation inhibition. researchgate.net

While the general methodology is well-established, specific data from studies that have exclusively used a series of this compound derivatives in this assay are limited in the available literature. However, studies on structurally related hydrazide derivatives have utilized this model to demonstrate their anti-inflammatory effects. journaljpri.com

SAR for Anti-inflammatory Effects

The Structure-Activity Relationship (SAR) of anti-inflammatory agents helps in understanding how the chemical structure of a molecule influences its biological activity. For hydrazone derivatives, the nature and position of substituents on the aromatic rings can significantly impact their anti-inflammatory potency. For instance, in some series of chalcone (B49325) hydrazide derivatives, the presence of electron-donating groups on one aromatic ring and electron-withdrawing groups on another has been shown to enhance anti-inflammatory activity. journaljpri.com

The planarity of the molecule can also play a role. In the parent compound, this compound, the chlorophenyl and the C—C(=O)—N groups are nearly planar. nih.gov Modifications that affect this planarity could potentially alter the anti-inflammatory activity. However, a detailed SAR study specifically for a series of this compound derivatives and their anti-inflammatory effects is not extensively documented in the reviewed scientific literature.

Comparative Studies with Reference Drugs (e.g., Diclofenac (B195802) Sodium, Niflumic Acid)

Anticancer Activity

The potential of this compound derivatives as anticancer agents has been another area of investigation, with a focus on their ability to inhibit the growth of cancer cells.

In Vitro Cytotoxicity Studies

In vitro cytotoxicity assays are fundamental in anticancer drug discovery. These tests determine the concentration of a compound required to kill a certain percentage of cancer cells, often expressed as the IC50 value (the concentration that inhibits 50% of cell growth). Various human cancer cell lines are used to screen for potential anticancer activity.

Hydrazide-hydrazone derivatives have been reported to possess carcinostatic activity against several types of tumors. nih.gov Studies on Schiff bases derived from related structures have shown cytotoxic effects against different cancer cell lines, including breast cancer (MDA-MB231) and liver cancer (HepG2) cell lines. tjnpr.org For example, one Schiff base derivative demonstrated an IC50 value of 43.17 µg/mL against the HepG2 cell line. tjnpr.org

While these findings for related structures are promising, comprehensive in vitro cytotoxicity data, including IC50 values across a range of cancer cell lines, for a series of specifically this compound derivatives are not detailed in the currently available literature.

Below is a table of IC50 values for some related Schiff base derivatives against different cancer cell lines, illustrating the type of data generated in such studies.

Table 1: In Vitro Cytotoxicity of Selected Schiff Base Derivatives

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| (E)-4-(((4-chloro-2-nitrophenyl)imino)methyl)-3-methoxyphenol | HepG2 | 70.29 tjnpr.org |

| 2-((2,4-dichlorophenylimino)methyl)-5-(diethylamino)phenol | HepG2 | 43.17 tjnpr.org |

In Vivo Antitumor Assays

Research into the in vivo antitumor properties of this compound derivatives has shown promising results. For instance, studies on diacylhydrazine derivatives, a class to which the subject compound belongs, have demonstrated herbicidal activity. nih.gov Furthermore, investigations into acetazolamide (B1664987) derivatives, which share structural similarities, have revealed their ability to target tumor-associated carbonic anhydrases. nih.gov Specifically, an albumin-binding acetazolamide derivative was found to cause tumor retardation in a SK-RC-52 xenograft model of cancer, highlighting the potential for targeted tumor therapy. nih.gov

SAR for Anticancer Efficacy

The structure-activity relationship (SAR) of these derivatives is crucial for optimizing their anticancer effects. For benzofuran (B130515) derivatives, substitutions at the C-2 position, such as with an ester or a heterocyclic ring, have been identified as important for cytotoxic activity. mdpi.com In a series of 5-chlorobenzofuran-2-carboxamides, the presence of an N-phenethyl carboxamide group significantly enhanced antiproliferative activity against a human mammary gland epithelial cell line. mdpi.com Similarly, for naphthalimide derivatives, various substitution patterns have been shown to influence their DNA binding affinity and effectiveness against different cancer cell lines. researchgate.net The introduction of new substituents in 2-phenylbenzimidazoles has also been demonstrated to improve their antiproliferative activities against human cancer cell lines such as A549, MDA-MB-231, and PC3. rsc.org

Antitubercular Activity

Derivatives of this compound have been a focal point in the search for new antitubercular agents due to the rise of drug-resistant strains of Mycobacterium tuberculosis.

Activity against Mycobacterium tuberculosis (e.g., H37Rv Strain, Drug-Resistant Strains)

Numerous studies have confirmed the activity of hydrazide derivatives against the H37Rv strain of M. tuberculosis and other drug-resistant strains. nih.govresearchgate.netresearchgate.netmdpi.comscirp.org For example, certain indole-2-carboxamide analogues have shown exceptional activity in the low nanomolar range against actively replicating M. tuberculosis, with minimum inhibitory concentration (MIC) values lower than many current antitubercular drugs. nih.gov One such compound was also found to be active against extensively drug-resistant (XDR) TB strains. nih.gov Similarly, some 2-mercaptobenzothiazole (B37678) derivatives have demonstrated inhibitory potential against M. tuberculosis type II NADH dehydrogenase (NDH-2), an attractive drug target. nih.gov Hydrazide derivatives containing a 1,3,4-oxadiazole (B1194373) core have also shown high antimycobacterial activity against the H37Ra attenuated strain and effectiveness against pyrazinamide-resistant strains. nih.gov

Evaluation Methods (e.g., Middlebrook 7H9 Agar Medium, MABA Method)

The antitubercular activity of these compounds is commonly evaluated using established methods. The Microplate Alamar Blue Assay (MABA) is a widely used colorimetric method for determining the minimum inhibitory concentration (MIC) of compounds against M. tuberculosis. researchgate.netscilit.comnih.govresearchgate.net This method is advantageous due to its simplicity, low cost, and good correlation with radiometric methods. researchgate.net The procedure involves adding a redox indicator, Alamar Blue, to the bacterial culture in a 96-well plate; a color change from blue to pink indicates bacterial growth. researchgate.net Another method, the Low Oxygen Recovery Assay (LORA), is used to assess the activity of compounds against non-replicating M. tuberculosis under hypoxic conditions. scilit.comnih.gov

SAR for Antitubercular Potency

The structure-activity relationship (SAR) is a key area of investigation for enhancing the antitubercular potency of this compound derivatives. For coumarin (B35378) hybrids, the presence of electron-withdrawing substituents has been found to boost antitubercular activity. nih.gov In a series of 2-aminothiazole (B372263) derivatives, it was determined that the C-2 position of the thiazole (B1198619) ring could accommodate various lipophilic substitutions, while the C-4 position and the thiazole core were more sensitive to modifications. plos.org For carboxamide derivatives, substitutions on the aromatic ring have a significant impact on activity. For instance, in a series of pyrazine (B50134) carboxamides, derivatives with trifluoromethyl phenyl, bromo-methylphenyl, and iodo-methylphenyl groups exhibited low MIC values. nih.gov Quantitative Structure-Activity Relationship (QSAR) studies on chalcone and benzimidazole (B57391) derivatives have also been employed to identify key molecular descriptors that contribute to their anti-tuberculosis activity. scirp.orgdoi.org

Enzyme Inhibition Studies

The mechanism of action for many of these derivatives involves the inhibition of specific enzymes. For example, 2-mercaptobenzothiazole derivatives have been identified as inhibitors of M. tuberculosis type II NADH dehydrogenase (NDH-2). nih.gov Molecular docking studies have suggested that hydrazide derivatives containing a 1,3,4-oxadiazole core may act by inhibiting the InhA enzyme, which is crucial for mycolic acid biosynthesis in mycobacteria. nih.gov Furthermore, derivatives of 1,2,4-triazole (B32235) have been shown to be effective inhibitors of various enzymes, including acetylcholinesterase and butyrylcholinesterase. isp.edu.pk Phenoxy acetohydrazide derivatives have also been investigated as urease inhibitors. nih.gov

Identification of Target Enzymes (e.g., Enoyl-Acyl Carrier Protein Reductase, Dihydrofolate Reductase, Laccase, Deoxyuridine 5′-Triphosphate Nucleotidohydrolase)

Based on the available scientific literature, there is no direct evidence to suggest that this compound or its derivatives act as inhibitors of the specific enzymes Enoyl-Acyl Carrier Protein Reductase nih.govnih.gov, Dihydrofolate Reductase wikipedia.orgsnv63.runih.govnih.govmdpi.com, Laccase, or Deoxyuridine 5′-Triphosphate Nucleotidohydrolase. While these enzymes are recognized targets for various therapeutic agents, research has not yet established a clear inhibitory relationship with compounds derived from the this compound scaffold.

Inhibitory Mechanisms and Kinetics

As no specific target enzymes from the indicated list have been identified for this compound derivatives, information regarding their inhibitory mechanisms and enzyme kinetics is not available in the context of the requested targets.

SAR for Enzyme Inhibition

A structure-activity relationship (SAR) analysis for the inhibition of the specified enzymes by this compound derivatives cannot be detailed, as the primary condition of confirmed inhibitory activity against these targets has not been established in the reviewed literature.

Other Reported Biological Activities

While specific enzyme targets remain to be fully elucidated, derivatives of this compound have demonstrated notable effects in other areas of biological research, particularly as potential herbicides and as potent inhibitors of bone degradation processes.

Herbicidal Activity

Research into diacylhydrazine compounds has revealed their potential as agrochemicals. Within this class of molecules, some derivatives have been noted for their herbicidal activity. nih.gov Specifically, the compound N′-[2-(4-chlorophenoxy)acetyl]acetohydrazide monohydrate was synthesized during research into novel herbicidal agents. nih.gov The structural foundation of this compound, 2,4-dichlorophenoxyacetic acid (2,4-D), is a well-known synthetic herbicide that functions by mimicking the plant growth hormone auxin, leading to uncontrolled growth and death in dicot plants. nih.gov

Osteoclastogenesis Inhibition

A significant area of investigation for this chemical family is in the inhibition of osteoclastogenesis, the process of forming osteoclasts, which are cells responsible for bone resorption. An imbalance in bone homeostasis, where bone resorption by osteoclasts overtakes bone formation by osteoblasts, can lead to diseases like osteoporosis. nih.govnih.gov Several derivatives containing the chlorophenoxy acetamide (B32628) moiety have been identified as strong inhibitors of this process.

One such derivative, N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(4-chlorophenoxy) acetamide (PPOAC-Bz) , has been shown to be a potent inhibitor of osteoclast formation. nih.gov Studies demonstrated that PPOAC-Bz significantly decreases the formation of mature, multinucleated osteoclasts and suppresses the formation of the F-actin ring, a critical structure for bone resorption activity. nih.gov The mechanism behind this inhibition involves the suppression of key signaling pathways, including the NF-κB and NFATc1 pathways, which are crucial for osteoclast differentiation. nih.gov Furthermore, PPOAC-Bz was found to reduce the expression of several osteoclast-specific marker genes. nih.gov

Another related compound, N-[2-(4-acetyl-1-piperazinyl) phenyl]-2-(2-chlorophenoxy) acetamide (PPOA-N-Ac-2-Cl) , also demonstrated significant, dose-dependent inhibition of osteoclast differentiation. nih.gov This molecule was found to disrupt F-actin ring formation and attenuate bone resorption. nih.gov Its inhibitory action is mediated by interfering with the MAPK and IκBa/p65 (NF-κB) signaling pathways and downregulating osteoclast-specific genes such as TRAF6, c-fos, and NFATc1. nih.gov

The findings for these potent inhibitors of osteoclastogenesis are summarized in the table below.

| Compound Name | Biological Activity | Mechanism of Action | Affected Markers/Pathways |

| PPOAC-Bz | Strong inhibitor of osteoclastogenesis; prevents bone loss in vivo. nih.gov | Suppresses F-actin belt formation and bone resorption activity. nih.gov | Blocks NFκB and NFATc1 signaling pathways; reduces mRNA expression of osteoclast-specific marker genes. nih.gov |

| PPOA-N-Ac-2-Cl | Dose-dependent inhibition of osteoclast formation; attenuates bone resorption. nih.gov | Disrupts F-actin ring formation; inhibits osteoclast differentiation at early stages. nih.gov | Attenuates MAPK and IκBa/p65 (NF-κB) signaling; suppresses expression of TRAF6, c-fos, DC-STAMP, NFATc1, MMP9, CtsK, and Acp5. nih.gov |

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in understanding the interactions between a ligand, such as 2-(4-Chlorophenoxy)acetohydrazide, and a protein target.

Ligand-Protein Interactions and Binding Affinity Prediction

Molecular docking studies have been employed to predict the binding affinity and interaction patterns of this compound and its derivatives with various biological targets. For instance, derivatives of the related 2-(2,4-dichlorophenoxy)acetamide (B157635) have been shown to effectively interact with the active site of the COX-2 enzyme. mdpi.com The binding energy of these complexes, a measure of affinity, has been calculated, with some derivatives showing superior binding compared to known standards like 2,4-dichlorophenoxyacetic acid. mdpi.com The strength of these interactions is often governed by hydrogen bonds, which play a crucial role in the stability of the ligand-protein complex. nih.gov The formation of hydrogen bonds between the ligand and specific amino acid residues within the protein's active site is a key determinant of binding affinity. nih.gov

Derivatives of this compound have also been investigated as potential inhibitors of other enzymes, such as carbonic anhydrase II. semanticscholar.org Docking studies of these derivatives have revealed their binding modes and interactions within the enzyme's active site, providing a rationale for their observed inhibitory activity. semanticscholar.org

Identification of Key Amino Acid Residues for Binding

A critical aspect of molecular docking is the identification of the specific amino acid residues within the protein's binding pocket that are crucial for the interaction with the ligand. nih.gov For derivatives of this compound, docking simulations have highlighted key interactions. For example, in the case of COX-2 inhibition by related compounds, hydrogen bonds were observed with residues such as Arg 120 and Tyr 355. mdpi.com These interactions are vital for anchoring the ligand in the active site and are a primary focus for designing more potent and selective inhibitors. Understanding these key interactions allows for the rational design of new molecules with improved binding characteristics.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. ijnrd.org These models are valuable tools in drug discovery for predicting the activity of unsynthesized compounds. ijnrd.org

For acylhydrazine derivatives, including those related to this compound, 3D-QSAR studies using methods like Comparative Molecular Field Analysis (CoMFA) have been conducted. nih.gov These studies generate contour maps that indicate where steric and electrostatic modifications to the molecule would likely enhance its biological activity. nih.gov QSAR models help in understanding the physicochemical properties that are important for the desired biological effect, thereby guiding the optimization of lead compounds. ijnrd.org

Conformational Analysis and Stereochemical Behavior

The table below summarizes the dihedral angles observed in this compound and related compounds.

| Compound | Dihedral Angle (°) |

| This compound | 14.93 |

| [2-methyl-4-(2-methylbenzoyl)-phenoxy]acetohydrazide | 5.0 |

| (2,4-dichlorophenoxy)acetohydrazide | 3.6 |

| 4-tert-butylphenoxyacetohydrazide | 5.7 |

| 2-(4-bromophenoxy)propanohydrazide | 84.9 |

This table presents the dihedral angle between the phenyl ring and the N—C(=O)—C group in this compound and similar compounds, illustrating the impact of substituents on molecular conformation. nih.gov

In Silico Pharmacokinetic and Pharmacodynamic (ADME/T) Prediction

In silico methods are increasingly used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) properties of drug candidates early in the discovery process. For derivatives of related heterocyclic compounds, web-based tools have been used to predict their pharmacokinetic and toxicity profiles. nih.gov These predictions can help in identifying potential liabilities, such as poor absorption or potential toxicity, and guide the design of molecules with more favorable ADME/T properties. nih.gov For instance, predictions can indicate whether a compound is likely to be a substrate or inhibitor of important drug-metabolizing enzymes or transporters.

Virtual Screening for Novel Drug Candidates

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.govsci-hub.box Both structure-based and ligand-based virtual screening approaches can be utilized. mdpi.com

Starting with a core scaffold like this compound, virtual screening can be employed to identify novel derivatives with enhanced biological activity. mdpi.com By screening large compound databases, researchers can prioritize a smaller, more manageable set of compounds for synthesis and biological testing. This approach accelerates the discovery of new lead compounds for various therapeutic targets. mdpi.com

Structure Activity Relationship Sar and Mechanistic Investigations

Influence of the 4-Chlorophenoxy Moiety on Biological Activity

The 4-chlorophenoxy group is a critical determinant of the physicochemical properties and biological activity of the parent compound, 2-(4-chlorophenoxy)acetohydrazide. Structurally, the molecule is composed of two main planar fragments: the chlorophenyl ring and the N—C(=O)—C group. nih.gov In the solid state, these two planes are slightly bent, with a dihedral angle of 14.93 (17)°. nih.gov This conformation creates distinct hydrophilic and hydrophobic regions within the molecule.

The 4-chlorophenoxy portion constitutes the primary hydrophobic fragment. nih.gov This hydrophobicity can influence the compound's ability to cross biological membranes and interact with nonpolar pockets in target proteins. Furthermore, the chlorine atom itself plays a direct role in intermolecular interactions. Crystal structure analysis reveals relatively short and linear chlorine-chlorine (Cl···Cl) contacts between molecules, suggesting the potential for "dihalogen interactions" that help stabilize the crystal lattice. nih.govnih.gov This halogen-bonding capability could also be a factor in its interaction with biological targets.

The presence of the chlorophenoxy group is directly linked to specific biological activities. For instance, a diacylhydrazine derivative featuring two 2-(4-chlorophenoxy)acetyl units, N,N'-bis[2-(4-chlorophenoxy)acetyl]hydrazine, has been found to exhibit herbicidal activity. nih.gov This aligns with the known herbicidal properties of other chlorophenoxy compounds, such as 2,4-Dichlorophenoxyacetic acid (2,4-D), which functions by mimicking the plant hormone auxin, leading to uncontrolled growth and death in susceptible plants. nih.gov The chlorophenoxy moiety is therefore essential for conferring this class of biological activity.

Role of the Hydrazide Functional Group in Biological Interactions

The hydrazide group (–C(=O)NHNH₂) is a versatile functional group and a well-established pharmacophore in medicinal chemistry, known to be a component of drugs with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.govresearchgate.netresearchgate.net In this compound, this group forms the hydrophilic part of the molecule and is central to its ability to form key intermolecular bonds.

Crystal structure studies show that the hydrazide group is a hub for hydrogen bonding. nih.gov The terminal -NH₂ group and the carbonyl oxygen are particularly active, forming multiple hydrogen bonds that link molecules together. These include:

N—H···N bonds : Where the terminal nitrogen of the NH₂ group in one molecule acts as a hydrogen bond acceptor for a hydrazide N-H from a neighboring molecule. nih.gov

N—H···O bonds : Formed between the NH₂ group of one molecule and the carbonyl oxygen atoms of adjacent molecules. nih.gov

These interactions create extensive three-dimensional networks, connecting the molecules into layers stabilized by these hydrogen-bonded hydrophilic fragments. nih.gov This capacity for strong and directional hydrogen bonding is fundamental for the interaction of the molecule with biological macromolecules, such as enzymes or receptors, where such bonds are critical for recognition and binding. The hydrazide moiety is also a key synthetic intermediate, often serving as the starting point for creating more complex heterocyclic derivatives and hydrazones with enhanced or novel biological activities. nih.govresearchgate.net

Impact of Substitutions on the Arylidene/Phenyl Ring on Potency and Selectivity

The condensation of this compound with various aromatic aldehydes yields a class of compounds known as hydrazide-hydrazones or Schiff bases. In these derivatives, a substituted arylidene (or phenyl) ring is attached via an azomethine (–N=CH–) linkage. The nature and position of substituents on this terminal phenyl ring have a profound impact on the biological potency and selectivity of the resulting molecule.

Studies on analogous hydrazide-hydrazone series demonstrate clear structure-activity relationships. For example, in a series of 2,4-dihydroxybenzhydrazide derivatives, substitutions on the benzylidene ring dramatically altered their antimicrobial and antiproliferative activities. mdpi.com

Key findings include:

Antiproliferative Activity : A nitro group substituent on the phenyl ring was particularly effective at conferring antiproliferative activity. The derivative with a 4-nitro substituent, N'-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide (21) , showed exceptionally potent and selective activity against the LN-229 glioblastoma cell line, with an IC₅₀ value of just 0.77 µM. mdpi.com The position of the nitro group was also important, with the 2-nitro analogue showing greater cytotoxicity towards kidney cancer cells (769-P). mdpi.com

Antibacterial Activity : Different substitutions enhanced antibacterial potency against specific strains. A 3-chloro-4-methoxyphenyl substituent resulted in a compound with double the activity of the antibiotic cefuroxime (B34974) against Bacillus cereus. mdpi.com Meanwhile, a derivative bearing a 2-hydroxy-3,5-diiodophenyl moiety was highly active against methicillin-resistant Staphylococcus aureus (MRSA), with a Minimum Inhibitory Concentration (MIC) of 3.91 µg/mL. mdpi.com

These findings highlight that electron-withdrawing groups (like nitro) and specific halogen/alkoxy combinations on the terminal phenyl ring can be strategically employed to tune the potency and target selectivity of the hydrazone derivatives.

Table 1: Biological Activity of Substituted Benzylidene Hydrazones

Data from a study on 2,4-dihydroxybenzhydrazide derivatives, illustrating the principle of arylidene ring substitution. mdpi.com

| Substituent on Benzylidene Ring | Target Organism/Cell Line | Activity Type | Measured Potency |

| 4-Nitro | LN-229 (Glioblastoma) | Antiproliferative | IC₅₀ = 0.77 µM |

| 2-Nitro | 769-P (Kidney Cancer) | Antiproliferative | IC₅₀ = 45.42 µM |

| 3-Chloro-4-methoxy | Bacillus cereus | Antibacterial | MIC = 15.62 µg/mL |

| 2-Hydroxy-3,5-diiodo | Staphylococcus aureus MRSA | Antibacterial | MIC = 3.91 µg/mL |

IC₅₀: Half-maximal inhibitory concentration. MIC: Minimum Inhibitory Concentration.

Mechanisms of Action at the Molecular Level (e.g., Inhibition of F-actin belt formation, ATP synthase inhibition)

While the precise molecular targets for this compound are not fully elucidated, a plausible mechanism of action for this class of compounds is the inhibition of ATP synthase. ATP synthase is a vital enzyme responsible for producing the majority of cellular ATP, the energy currency of the cell. nih.gov Its inhibition disrupts cellular energy metabolism, leading to cell death, making it an attractive target for new therapeutic agents, including antibiotics and anticancer drugs. creative-biolabs.com

Mitochondrial F₁Fₒ-ATP synthase is a complex molecular motor with two main parts: the Fₒ sector embedded in the inner mitochondrial membrane, which translocates protons, and the F₁ sector, which projects into the mitochondrial matrix and carries out ATP synthesis. creative-biolabs.com The proton flow through Fₒ drives the rotation of a central stalk, which in turn induces conformational changes in the F₁ catalytic subunits, leading to ATP production. nih.gov

Inhibitors can target ATP synthase through several distinct mechanisms:

Blocking the Proton Channel : Some inhibitors, like oligomycin, bind within the membrane-spanning Fₒ sector. This physically obstructs the proton channel, halting the flow of protons and thereby preventing the rotation required for ATP synthesis. creative-biolabs.com

Inhibiting the Catalytic Cycle : Other inhibitors bind directly to the F₁ sector. For example, the antibiotic aurovertin (B1171891) binds to the β-subunits of the F₁ particle, preventing the conformational changes necessary for the catalytic cycle of ATP synthesis and hydrolysis. creative-biolabs.com

Inhibiting Reverse Activity : Under conditions of cellular stress where the proton motive force collapses, ATP synthase can run in reverse, hydrolyzing ATP to pump protons out of the matrix. This can lead to catastrophic ATP depletion. nih.gov Certain compounds, like the natural polyphenol (+)-Epicatechin, have been identified as selective inhibitors of this reverse hydrolytic activity, binding to the enzyme in a way that preserves its ability to synthesize ATP while preventing it from wastefully consuming it. nih.gov

Targeting Specific Subunits : The antibiotic bedaquiline, used to treat tuberculosis, specifically targets the c-subunit ring of the mycobacterial ATP synthase, interfering with the proton pump and halting energy production. nih.govresearchgate.net

Given the established biological activities of hydrazide derivatives, inhibition of a fundamental cellular process like ATP synthesis represents a key potential mechanism of action.

Resistance Mechanisms and Strategies for Overcoming Drug Resistance (if applicable)

For any bioactive compound, the potential for target organisms or cells to develop resistance is a significant challenge. While specific resistance mechanisms to this compound have not been documented, general principles of drug resistance would likely apply.

Potential mechanisms of resistance could include:

Target Modification : Mutations in the gene encoding the molecular target (e.g., a subunit of ATP synthase) could alter its structure, preventing the compound from binding effectively while preserving the protein's essential function.

Increased Drug Efflux : Cells could upregulate the expression of membrane transporter proteins (efflux pumps) that actively expel the compound from the cell, preventing it from reaching a high enough intracellular concentration to be effective.

Enzymatic Inactivation : The development or upregulation of enzymes that can metabolize and inactivate the drug molecule before it can reach its target.

Alteration of Cellular Pathways : Cancer cells or microbes might develop or enhance alternative metabolic pathways to bypass the inhibited process, reducing their reliance on the targeted pathway for survival.

Strategies to overcome such resistance are multifaceted and central to modern drug development:

Combination Therapy : Using the compound in conjunction with other drugs that have different mechanisms of action can create a synergistic effect and make it more difficult for resistance to develop to both agents simultaneously.

Development of New Analogs : Synthesizing new derivatives of the lead compound designed to be effective against known resistant targets. For example, if resistance arises from a specific mutation in a target enzyme, a new analog could be designed to bind effectively to the mutated protein.

Inhibition of Resistance Mechanisms : Developing compounds that specifically inhibit the resistance mechanism itself, such as efflux pump inhibitors. These could be co-administered with the primary drug to restore its efficacy.

A deep understanding of the molecular mechanisms of both action and resistance is crucial for the sustained therapeutic potential of any new class of bioactive compounds.

Future Research Directions and Therapeutic Potential

Development of 2-(4-Chlorophenoxy)acetohydrazide Derivatives as Lead Compounds for Specific Diseases

The core structure of this compound has been modified to create a diverse library of derivatives with significant potential in treating a range of diseases, particularly in the realms of infectious diseases and cancer.

Hydrazides, the functional group present in this compound, are recognized as valuable precursors in the synthesis of various heterocyclic systems and are known to be intermediates in many pharmaceutically important compounds. researchgate.net Substituted hydrazides have been reported to exhibit not only antimicrobial properties but also carcinostatic activity against several types of tumors. researchgate.net

Derivatives of this compound have shown notable antifungal activity. For instance, a series of N,N′-diacylhydrazine derivatives containing a 2,4-dichlorophenoxy moiety, structurally related to the target compound, have demonstrated significant in vivo antifungal efficacy against a panel of plant pathogenic fungi. researchgate.netmdpi.comnih.govnih.gov Several of these compounds exhibited control effects comparable or superior to the commercial fungicide chlorothalonil (B1668833) against pathogens like Corynespora cassiicola and Sphaerotheca fuligenea. researchgate.netmdpi.com

In the context of antibacterial applications, 1,3,4-oxadiazole (B1194373) derivatives synthesized from this compound have been screened for their antimicrobial activity. nih.gov The 1,3,4-oxadiazole ring is a common feature in compounds with a broad spectrum of antimicrobial actions, including antibacterial, antifungal, and antitubercular effects. nih.govajol.info

Furthermore, the broader class of phenoxy acetamide (B32628) and phenoxyacetic acid derivatives has been explored for its anticancer and anti-inflammatory potential. nih.govnih.gov While direct anticancer studies on this compound derivatives are still emerging, related compounds have shown promise. For instance, some phenoxy acetamide derivatives have exhibited anticancer activity against breast cancer (MCF-7) and neuroblastoma (SK-N-SH) cell lines. nih.gov The exploration of hydrazide-hydrazone derivatives bearing a 1,2,4-triazole (B32235) ring has also revealed selective inhibition of the cyclooxygenase-2 (COX-2) enzyme, a key target in inflammation and cancer. wipo.int

The antitubercular potential of hydrazide derivatives is another area of active research. nih.govepstem.net Although specific studies on this compound derivatives are limited, the hydrazide functional group is a key component of the first-line anti-tuberculosis drug, isoniazid. This structural similarity suggests that derivatives of this compound could be promising candidates for the development of new antitubercular agents.

Table 1: Antifungal Activity of N,N'-Diacylhydrazine Derivatives with Dichlorophenoxy Moiety

| Compound | Colletotrichum orbiculare (% Control Effect) | Corynespora cassiicola (% Control Effect) | Sclerotinia sclerotiorum (% Control Effect) | Cladosporium cucumerinum (% Control Effect) |

| 4f | ~50 | - | 51.17 | - |

| 4g | ~50 | - | - | - |

| 4j | ~50 | - | - | - |

| 4k | ~50 | - | - | ~50 |

| 4l | ~50 | - | - | - |

| 4m | ~50 | - | - | - |

| 4n | - | - | 55.13 | - |

| 4p | - | 85 | - | - |

| 4q | - | 87 | - | ~50 |

| 4t | ~50 | - | - | ~50 |

| 4u | ~50 | - | - | ~50 |

| 4w | ~50 | - | - | - |

| 4x | ~50 | - | - | ~50 |

| 4d | - | - | - | ~50 |

| 4h | - | - | - | ~50 |

| Chlorothalonil (Control) | - | <85 | - | - |

Data sourced from a study on the in vivo antifungal activities of N,N′-diacylhydrazines containing a 2,4-dichlorophenoxy moiety. researchgate.netmdpi.com

Combination Therapy Strategies

The development of resistance to existing therapeutic agents is a major challenge in the treatment of infectious diseases and cancer. Combination therapy, the use of two or more drugs with different mechanisms of action, is a well-established strategy to overcome resistance, enhance efficacy, and reduce dose-related toxicity. elifesciences.orgnih.govresearchgate.netmdpi.com

The potential of this compound derivatives in combination therapy is an area ripe for exploration. Studies on related acylhydrazone derivatives have shown promising synergistic effects with established antifungal drugs. For example, the combination of certain acylhydrazone derivatives with itraconazole (B105839) has demonstrated additive effects against Sporothrix species, the causative agent of sporotrichosis. nih.gov This suggests that derivatives of this compound could be developed as adjunctive therapies to potentiate the activity of existing antifungal agents, potentially allowing for lower doses and reducing the risk of adverse effects.

Similarly, in the context of cancer treatment, combining a novel agent with existing chemotherapeutics can lead to improved outcomes. N-acyl hydrazone derivatives have been identified as having anticancer activity, and there is growing interest in modifying these compounds and combining them with commercially available anticancer drugs. nih.gov Given the potential anti-proliferative effects of phenoxy acetamide derivatives, investigating the synergistic effects of this compound derivatives with standard-of-care chemotherapy agents could lead to the development of more effective cancer treatment regimens.

The mechanism of synergy can vary, from inhibiting different stages of a pathogen's life cycle to increasing the penetration of one drug due to the action of another on the cell membrane. nih.gov Future research should focus on identifying the optimal combination partners for this compound derivatives and elucidating the molecular mechanisms underlying their synergistic interactions.

Advanced Delivery Systems for Enhanced Efficacy

The therapeutic efficacy of a drug is not solely dependent on its intrinsic activity but also on its ability to reach the target site in the body at an effective concentration for a sufficient duration. Advanced drug delivery systems offer a means to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents, leading to enhanced efficacy and reduced side effects. nih.govnih.govmdpi.com

The hydrazone linkage present in many derivatives of this compound is particularly amenable to the design of pH-responsive drug delivery systems. researchgate.netresearchgate.netrsc.org This is because hydrazone bonds are relatively stable at physiological pH (around 7.4) but are susceptible to hydrolysis in the acidic microenvironments often found in tumors and sites of infection. This property can be exploited to design nanocarriers, such as liposomes or polymeric nanoparticles, that release their drug payload specifically at the diseased site, thereby increasing the local concentration of the drug and minimizing systemic exposure. researchgate.netresearchgate.net

Liposomal formulations have been successfully developed for various drugs to improve their solubility, stability, and delivery. nih.govnih.govmdpi.comresearchgate.net Encapsulating derivatives of this compound within liposomes could enhance their bioavailability and target-specific accumulation. For instance, a liposomal formulation of a vitamin C derivative has been shown to increase its skin permeability, highlighting the potential of this approach for topical applications of this compound derivatives in treating skin infections or cancers. nih.gov

Furthermore, nanoparticle-based delivery systems, including polymeric nanoparticles and mesoporous silica (B1680970) nanoparticles, offer versatile platforms for the targeted delivery of therapeutic agents. nih.govnih.govmdpi.com These nanoparticles can be functionalized with targeting ligands to further enhance their accumulation at the desired site. The covalent conjugation of hydrazide-containing drugs to these nanocarriers is a promising strategy for developing next-generation targeted therapies. researchgate.net

Future research in this area should focus on the design and characterization of specific delivery systems for promising this compound derivatives, evaluating their drug release kinetics, stability, and in vivo performance.

Investigation of In Vivo Efficacy and Toxicity Profiles

While in vitro studies provide valuable initial insights into the biological activity of a compound, in vivo studies are crucial for evaluating its efficacy and safety in a living organism. The translation of promising in vitro results into clinically effective therapies requires a thorough investigation of the in vivo efficacy and toxicity profiles of this compound derivatives.

Some in vivo studies on related compounds have already demonstrated their therapeutic potential. For instance, N,N′-diacylhydrazine derivatives with a 2,4-dichlorophenoxy moiety have shown significant in vivo antifungal activity against various plant pathogens. researchgate.netmdpi.comnih.gov In another study, a phenoxy acetamide derivative demonstrated in vivo anti-cancer effects in a mouse model of liver cancer, reducing tumor growth and improving hematological and biochemical parameters. mdpi.comnih.gov Furthermore, N-(4-Chlorobenzylidene)-2-(2-phenoxyphenyl) acetohydrazide, a related hydrazone derivative, exhibited significant in vivo anti-inflammatory activity in a rat paw edema model. nih.gov

These studies provide a strong rationale for conducting comprehensive in vivo efficacy studies on the most promising this compound derivatives for various diseases. These studies should utilize relevant animal models to assess the dose-dependent therapeutic effects and establish proof-of-concept for their clinical application.

Equally important is the thorough evaluation of the toxicity profile of these compounds. nih.gov While some phenoxy acetamide derivatives have been reported to be less toxic than existing drugs, a comprehensive toxicological assessment is essential. nih.gov This should include acute and chronic toxicity studies to determine the maximum tolerated dose and identify any potential organ-specific toxicities. The development of phenoxytacrine derivatives as low-toxicity neuroprotectants highlights the potential for modifying the phenoxy scaffold to improve the safety profile. nih.gov

Translational Research and Clinical Development Prospects

Translational research bridges the gap between basic scientific discoveries and their application in clinical practice. nih.govepstem.net The ultimate goal of developing this compound derivatives is to translate these promising preclinical findings into novel therapies for human diseases. While the journey from the laboratory to the clinic is long and challenging, the diverse biological activities and favorable preliminary in vivo data for related compounds suggest that derivatives of this compound have significant translational potential.

The discovery of hydrazide-hydrazone derivatives with antitumor effects, as indicated by a patent application, suggests that there is commercial interest in this class of compounds, which could drive their further development. wipo.int The development of (R)-phenylpiracetam, a derivative of piracetam, for fatigue related to Parkinson's disease, although currently not actively pursued, demonstrates that even subtle modifications to a core structure can lead to clinical candidates for specific indications. wikipedia.org

The path to clinical development will require a multidisciplinary approach, involving medicinal chemists, pharmacologists, toxicologists, and clinicians. Key steps will include lead optimization to improve potency, selectivity, and pharmacokinetic properties, as well as comprehensive preclinical safety and efficacy studies to support an Investigational New Drug (IND) application.

While there are currently no known clinical trials specifically for this compound or its direct derivatives, the promising preclinical data for this class of compounds warrant further investigation. Continued research and development efforts may ultimately lead to the emergence of novel therapies based on the this compound scaffold for a range of unmet medical needs.

Q & A

Q. Answer :

- ¹H NMR : Peaks at δ 9.8–10.2 ppm confirm the hydrazide (-NH-NH₂) group. Aromatic protons from the 4-chlorophenoxy moiety appear as doublets (δ 6.8–7.4 ppm) .

- FTIR : Stretching vibrations at 3200–3300 cm⁻¹ (N-H), 1650–1680 cm⁻¹ (C=O), and 1250 cm⁻¹ (C-O-C) validate functional groups .

Advanced: How can structure-activity relationships (SARs) guide the design of this compound derivatives for anticonvulsant or anti-inflammatory applications?

Q. Answer :

- Substituent Effects : Introducing 4-chlorobenzylidene or 2,3-dimethoxybenzylidene enhances anticonvulsant activity, while nitro or dimethylamino groups reduce efficacy .

- Pharmacophoric Modeling : Molecular docking against COX-2 or carbonic anhydrase II reveals that planar hydrazide moieties improve binding affinity. For example, coumarin-acetohydrazide hybrids show 67–77% inhibition in MES-induced seizures .

Experimental Validation : Use carrageenan-induced paw edema (anti-inflammatory) and maximal electroshock (MES) models (anticonvulsant) at 200 mg/kg doses .

Basic: What are the key challenges in recrystallizing this compound, and how can purity be ensured?

Q. Answer :

- Solvent Selection : Ethanol or methanol is optimal due to moderate solubility. Avoid chloroform for derivatives prone to solvate formation .

- Purity Checks : Use HPLC (C18 column, methanol/water mobile phase) to detect impurities. Target ≥98% purity with melting points consistent with literature (e.g., 227–228°C for 4-chlorobenzylidene derivatives) .

Advanced: How do contradictory results in biological activity across derivatives inform synthetic strategies?

Q. Answer :

- Case Study : While 4-chlorobenzylidene derivatives exhibit actoprotective effects, 3-nitrobenzylidene analogs reduce efficacy due to electron-withdrawing groups destabilizing hydrogen bonding .

- Resolution Strategy : Conduct comparative assays (e.g., DPPH for antioxidant activity) paired with DFT calculations to correlate electronic properties (HOMO-LUMO gaps) with bioactivity .

Advanced: What methodologies are used to evaluate the third-order nonlinear optical (NLO) properties of this compound derivatives?

Q. Answer :

- Z-Scan Technique : Measure nonlinear absorption (β) and refractive index (n₂) using a pulsed laser (e.g., 532 nm). Derivatives with large conjugated systems (e.g., coumarin hybrids) show strong optical limiting (OL) responses .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., π⋯π stacking) to rationalize enhanced NLO activity. For example, 2-(4-chlorophenoxy)-N’-[(1E)-1-(4-methylphenyl)ethylidene]acetohydrazide exhibits a two-photon absorption coefficient of 1.2 × 10⁻¹¹ m/W .

Basic: How can computational tools aid in predicting the reactivity of this compound derivatives?

Q. Answer :

- DFT Calculations : Optimize geometries at B3LYP/6-311++G(d,p) level to predict nucleophilic attack sites (e.g., hydrazide nitrogen for Schiff base formation) .

- Molecular Dynamics (MD) : Simulate solvation effects in DMSO or water to assess stability under physiological conditions .

Advanced: What analytical strategies resolve discrepancies in crystallographic data for polymorphic forms of this compound?

Q. Answer :